molecular formula C13H8FN B1614449 4-Cyano-2-fluoro-biphenyl CAS No. 93129-69-2

4-Cyano-2-fluoro-biphenyl

Cat. No. B1614449
CAS RN: 93129-69-2
M. Wt: 197.21 g/mol
InChI Key: IBMLGDKPIPQNME-UHFFFAOYSA-N
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Patent
US08809539B2

Procedure details

Copper (I) cyanide (10.69 g, 0.12 mol) and potassium iodide (6.21 g, 0.037 mol) are added to a stirred pyridine solution (10 mL) of 4-bromo-2-fluorobiphenyl (10 g, 0.040 mol). The reaction mixture is heated at 150-152° C., 5 mL pyridine is distilled out and heating is continued at 150-152° C. for 24 hrs. The reaction mixture is cooled to 95-1000, toluene (100 mL) is added to it. It is cooled to 35-40° C. and an aqueous ammonia solution (25%, 100 mL) is added. After stirring for half an hour, toluene layer is separated and washed with aqueous ammonia solution (2×50 mL), then demineralized water (3×100 mL). The toluene layer is charcoalized and concentrated to give 2-fluorobiphenyl-4-carbonitrile.
Quantity
10.69 g
Type
reactant
Reaction Step One
Quantity
6.21 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cu][C:2]#[N:3].[I-].[K+].Br[C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:9]([F:19])[CH:8]=1>N1C=CC=CC=1>[F:19][C:9]1[CH:8]=[C:7]([C:2]#[N:3])[CH:12]=[CH:11][C:10]=1[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.69 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
6.21 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C1=CC=CC=C1)F
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
151 (± 1) °C
Stirring
Type
CUSTOM
Details
After stirring for half an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
5 mL pyridine is distilled out and
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 95-1000, toluene (100 mL)
ADDITION
Type
ADDITION
Details
is added to it
TEMPERATURE
Type
TEMPERATURE
Details
It is cooled to 35-40° C.
ADDITION
Type
ADDITION
Details
an aqueous ammonia solution (25%, 100 mL) is added
CUSTOM
Type
CUSTOM
Details
toluene layer is separated
WASH
Type
WASH
Details
washed with aqueous ammonia solution (2×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C#N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.